N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
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Overview
Description
N-(2,2-dimethoxyethyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinazolinone core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the dioxolo group: This step involves the reaction of the quinazolinone intermediate with a diol, such as ethylene glycol, in the presence of an acid catalyst to form the dioxolo ring.
Attachment of the hexanamide side chain: This can be done through an amide coupling reaction using hexanoic acid or its activated derivative (e.g., hexanoyl chloride) with the amine group on the quinazolinone core.
Addition of the dimethoxyethyl group: This step involves the alkylation of the amide nitrogen with 2,2-dimethoxyethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone and hexanamide moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2,2-dimethoxyethyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially affecting various pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with a similar core structure but different substituents.
Dioxolo compounds: Molecules containing the dioxolo ring system.
Sulfanylidene compounds: Compounds with a similar sulfur-containing group.
Uniqueness
N-(2,2-dimethoxyethyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is unique due to the combination of these functional groups in a single molecule, which may confer unique properties and reactivity compared to other compounds with only one or two of these features.
Properties
Molecular Formula |
C19H25N3O6S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C19H25N3O6S/c1-25-17(26-2)10-20-16(23)6-4-3-5-7-22-18(24)12-8-14-15(28-11-27-14)9-13(12)21-19(22)29/h8-9,17H,3-7,10-11H2,1-2H3,(H,20,23)(H,21,29) |
InChI Key |
RDWCNCBLDCURAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)OC |
Origin of Product |
United States |
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